Lipophilicity Divergence: Para (Target) vs. Ortho (2-sec-Butylphenyl)hydrazine Regioisomer
The target para-substituted compound exhibits significantly lower computed lipophilicity (XLogP3 = 2.7) compared to its ortho-substituted regioisomer, (2-sec-butylphenyl)hydrazine (LogP = 3.259), a difference of 0.559 log units [1][2]. This divergence reflects altered intramolecular hydrogen-bonding and steric shielding of the hydrazine moiety, directly influencing membrane permeability, solubility, and off-target binding propensity in medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | (2-sec-Butylphenyl)hydrazine (CAS 299166-21-5), LogP = 3.259 |
| Quantified Difference | ΔLogP = 0.559 (ortho > para) |
| Conditions | Computed values; XLogP3 3.0 (PubChem) and LogP (ChemSrc) at 25 °C |
Why This Matters
A 0.56 log unit difference in lipophilicity can translate to a ~3.6-fold change in partition coefficient, which critically affects ADME profiles and off-target selectivity, making the para isomer the preferred choice for applications requiring lower membrane retention.
- [1] PubChem Compound Summary for CID 3251730, '[4-(Butan-2-yl)phenyl]hydrazine.' National Center for Biotechnology Information, 2025. View Source
- [2] ChemSrc Entry for CAS 299166-21-5, '(2-sec-Butylphenyl)hydrazine.' ChemSrc, 2024. View Source
